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molecular formula C7H3ClF4 B1360330 3-Chloro-4-fluorobenzotrifluoride CAS No. 78068-85-6

3-Chloro-4-fluorobenzotrifluoride

Cat. No. B1360330
M. Wt: 198.54 g/mol
InChI Key: BKHVEYHSOXVAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04424396

Procedure details

Nine parts of the 4-fluoro-3-nitrobenzotrifluoride of Example I, and six parts of phosphorous pentachloride were sealed tightly under a nitrogen atmosphere in a tubular reactor. The sealed reactor was heated in an oil bath for about two hours at 170°-180° C. The reaction mixture was poured into water and extracted with diethyl ether. The organic layer was dried and distilled at atmospheric pressure to yield 13.6 parts of 3-chloro-4-fluorobenzotrifluoride. The structure was confirmed by gas chromatography--mass spectrum, and by F19 and C13NMR analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+]([O-])=O.P(Cl)(Cl)(Cl)(Cl)[Cl:16]>O>[Cl:16][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The sealed reactor was heated in an oil bath for about two hours at 170°-180° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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